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Compound of Interest

Compound Name:
4-Benzyloxy-3-

methoxyphenylacetonitrile

Cat. No.: B167791 Get Quote

Comparative NMR Analysis of 4-Benzyloxy-3-
methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of 4-Benzyloxy-3-methoxyphenylacetonitrile. Due to the limited

availability of published experimental spectra for this specific compound, this analysis is based

on established principles of NMR spectroscopy and comparative data from structurally related

molecules. The information presented herein serves as a valuable resource for the

identification and characterization of this compound in a research and development setting.

Chemical Structure and Overview
4-Benzyloxy-3-methoxyphenylacetonitrile is a chemical compound with the molecular

formula C₁₆H₁₅NO₂. Its structure features a substituted benzene ring with a benzyloxy group at

the 4-position, a methoxy group at the 3-position, and an acetonitrile group attached to the ring.

This compound is often used as an intermediate in the synthesis of various pharmaceutical and

organic molecules.
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The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons of both the phenyl and benzyl groups, as well as the methylene protons of the benzyl

and acetonitrile moieties, and the methoxy protons. The predicted chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on

analysis of similar compounds.

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J) in

Hz

Integration

H-2' (Aromatic) ~6.95 d ~8.0 1H

H-5' (Aromatic) ~6.85 d ~8.0 1H

H-6' (Aromatic) ~6.88 dd ~8.0, 2.0 1H

-OCH₃ (Methoxy) ~3.85 s - 3H

-CH₂CN

(Acetonitrile)
~3.70 s - 2H

-OCH₂Ph

(Benzyl)
~5.10 s - 2H

Phenyl Protons

(Benzyl)
~7.30-7.45 m - 5H

Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the

molecule. The predicted chemical shifts for each unique carbon atom are presented below.
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Carbon Assignment Predicted Chemical Shift (ppm)

C-1' (Aromatic) ~125.0

C-2' (Aromatic) ~112.0

C-3' (Aromatic) ~149.0

C-4' (Aromatic) ~148.0

C-5' (Aromatic) ~114.0

C-6' (Aromatic) ~121.0

-OCH₃ (Methoxy) ~56.0

-CH₂CN (Acetonitrile) ~23.0

-CN (Nitrile) ~118.0

-OCH₂Ph (Benzyl) ~71.0

C-ipso (Benzyl) ~137.0

C-ortho (Benzyl) ~128.0

C-meta (Benzyl) ~128.5

C-para (Benzyl) ~127.5

Experimental Protocols
While specific experimental data for the target compound is not readily available, a general

protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

Weigh approximately 5-10 mg of the solid 4-Benzyloxy-3-methoxyphenylacetonitrile.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a standard 5 mm NMR tube.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b167791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensure the sample has completely dissolved. If necessary, gently warm the tube or use

sonication.

NMR Spectrometer Parameters:

Instrument: A standard NMR spectrometer with a proton frequency of 300-500 MHz.

Solvent: Chloroform-d (CDCl₃) is a common choice for this type of compound.

¹H NMR:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: Calibrated 90-degree pulse

Spectral width: -2 to 12 ppm

¹³C NMR:

Number of scans: 1024 or more, depending on sample concentration

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 220 ppm

Reference: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C)

can be used for chemical shift calibration.

Visualizations
The following diagrams illustrate the molecular structure and the predicted NMR correlations.

Caption: Molecular structure of 4-Benzyloxy-3-methoxyphenylacetonitrile.
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¹H NMR Signals

¹³C NMR Signals

Aromatic (Phenyl)
~6.8-7.0 ppm

Aromatic (Phenyl)
~112-149 ppm

-OCH₃

~3.85 ppm

-OCH₃

~56.0 ppm

-CH₂CN
~3.70 ppm

-CH₂CN
~23.0 ppm

-CN
~118.0 ppm

-OCH₂Ph
~5.10 ppm

-OCH₂Ph
~71.0 ppm

Aromatic (Benzyl)
~7.3-7.5 ppm

Aromatic (Benzyl)
~127-137 ppm

Click to download full resolution via product page

Caption: Predicted ¹H-¹³C NMR correlations for the key functional groups.

To cite this document: BenchChem. [1H NMR and 13C NMR analysis of 4-Benzyloxy-3-
methoxyphenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167791#1h-nmr-and-13c-nmr-analysis-of-4-
benzyloxy-3-methoxyphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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